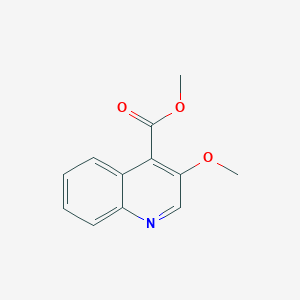

Methyl 3-methoxyquinoline-4-carboxylate

Descripción general

Descripción

“Methyl 3-methoxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 893566-48-8 . It has a molecular weight of 217.22 and its IUPAC name is "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Aplicaciones Científicas De Investigación

Synthetic and Crystallographic Studies

- Regioselectivity in Methylation : Research by Kovalenko et al. (2020) investigated the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, leading to products including methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. This study provides insights into the regioselectivity of methylation reactions, crucial for designing combinatorial libraries for drug discovery. Their findings suggest potential applications in designing inhibitors for Hepatitis B Virus replication, supported by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).

- Novel One-Pot Synthesis : A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate via condensation was described by Kovalenko et al. (2019). This method emphasizes the efficiency and potential for large-scale production of such compounds, highlighting the structural and electron configuration analysis through various spectroscopic techniques (Kovalenko et al., 2019).

Biological Activities and Applications

- Cytotoxic Activity : Wang et al. (2011) identified a new quinoline derivative, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, from the endophytic strain Streptomyces sp. neau50. This compound exhibited cytotoxicity against human lung adenocarcinoma cell line A549, suggesting its potential as a lead compound for developing anticancer drugs (Wang et al., 2011).

Chemical Reactivity and Transformation Studies

- Radical Esterification : Research by Mu et al. (2022) explored the radical esterification of unactivated alkenes using formate as a carbonyl source. This study illustrates the utility of methyl formate in synthesizing carboxylic esters, showcasing a method that could be applied to methyl 3-methoxyquinoline-4-carboxylate derivatives for introducing ester functionalities under mild conditions (Mu et al., 2022).

Gas Phase Reactions and Mass Spectrometry Studies

- Gas Phase Reaction to Carboxylic Acids : Thevis et al. (2008) studied the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers. Their findings highlight the potential for using mass spectrometry to study the reactivity of compounds like this compound and its derivatives, providing a basis for understanding their behavior in pharmaceutical and chemical research contexts (Thevis et al., 2008).

Safety and Hazards

The safety information for “Methyl 3-methoxyquinoline-4-carboxylate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 3-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRTAGGFCWXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)